RIPK1 Inhibitor SAR: Positional Isomer Comparison (4-Substituted vs. 3-Substituted)
In the context of RIPK1 inhibitor development, the 4-(1H-pyrazol-1-yl)cyclohexan-1-one scaffold serves as a critical intermediate for accessing compounds that form a key hydrogen-bond with Asp156 in the ATP-binding pocket. The regioisomeric 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) would position the pyrazole ring at a different vector, potentially disrupting this essential interaction . While direct comparative IC₅₀ or Kᵢ data between the two isomers is not available in the primary literature, the X-ray co-crystal structure of a related tetrahydroindazole analog (compound 11) bound to RIPK1 confirms that the 4-substituted geometry is essential for proper hydrogen-bonding alignment with Asp156 .
| Evidence Dimension | Spatial orientation and hydrogen-bonding capability to RIPK1 Asp156 |
|---|---|
| Target Compound Data | 4-(1H-pyrazol-1-yl)cyclohexan-1-one positions the pyrazole nitrogen for hydrogen-bonding to Asp156 based on X-ray co-crystal structure of analog 11 |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) would orient the pyrazole away from Asp156 |
| Quantified Difference | Qualitative structural difference; no direct activity comparison available |
| Conditions | X-ray crystallography of RIPK1 kinase domain bound to tetrahydroindazole analog 11 |
Why This Matters
The correct regioisomer ensures proper binding geometry in RIPK1 inhibitor development; procurement of the 3-isomer would likely yield compounds with reduced or absent target engagement.
